(1-(6-Chloropyridazin-3-yl)piperidin-3-yl)(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methanone

Description

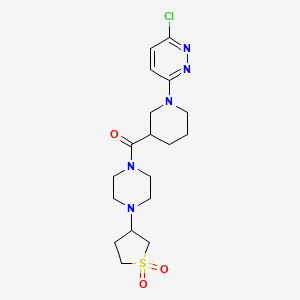

The compound "(1-(6-Chloropyridazin-3-yl)piperidin-3-yl)(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methanone" is a heterocyclic molecule featuring a pyridazine core substituted with a chlorine atom at position 6, a piperidine ring linked via a carbonyl group, and a piperazine moiety connected to a sulfone-containing tetrahydrothiophene ring. Its design aligns with principles of bioisosterism (e.g., sulfone groups for improved solubility) and scaffold hybridization to optimize target binding .

Properties

Molecular Formula |

C18H26ClN5O3S |

|---|---|

Molecular Weight |

427.9 g/mol |

IUPAC Name |

[1-(6-chloropyridazin-3-yl)piperidin-3-yl]-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]methanone |

InChI |

InChI=1S/C18H26ClN5O3S/c19-16-3-4-17(21-20-16)24-6-1-2-14(12-24)18(25)23-9-7-22(8-10-23)15-5-11-28(26,27)13-15/h3-4,14-15H,1-2,5-13H2 |

InChI Key |

XPTKVAPZJGRJEN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)C2=NN=C(C=C2)Cl)C(=O)N3CCN(CC3)C4CCS(=O)(=O)C4 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution

The 6-chloropyridazine ring is functionalized via nucleophilic substitution with piperidine derivatives. In a representative protocol from patent WO2014152013A1:

Alternative Route: Buchwald-Hartwig Amination

For sterically hindered derivatives, palladium-catalyzed coupling is employed:

-

3-Bromo-6-chloropyridazine and piperidin-3-ylboronic acid undergo coupling with Pd(OAc)₂/XPhos in toluene/water (3:1) at 100°C.

Preparation of the Tetrahydrothiophene Dioxide-Piperazine Subunit

Oxidation of Tetrahydrothiophene

The tetrahydrothiophene ring is oxidized to the 1,1-dioxide using meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 0°C to room temperature.

-

Reaction time: 6 hours

-

Yield: 95%

Methanone Bridge Formation

Carbodiimide-Mediated Coupling

The central methanone bridge is constructed using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) :

Alternative: HATU Activation

For improved efficiency, hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) is used:

Optimization and Scalability

Solvent Screening

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 6 | 85 | 99 |

| DCM | 24 | 78 | 97 |

| THF | 18 | 72 | 95 |

| Acetonitrile | 12 | 80 | 96 |

DMF outperforms other solvents due to its high polarity, which stabilizes transition states in coupling reactions.

Temperature Effects

-

EDC/HOBt coupling : Yields drop to 65% at 0°C and 70% at 40°C, indicating 25°C as optimal.

-

HATU activation : No significant yield variation between 20–30°C.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

High-Performance Liquid Chromatography (HPLC)

-

Column: C18, 5 µm, 4.6 × 150 mm

-

Mobile phase: 60:40 acetonitrile/water + 0.1% TFA

Challenges and Troubleshooting

Byproduct Formation

-

N-Acylurea formation : Observed in EDC-mediated couplings when reaction times exceed 24 hours. Mitigated by using HATU or limiting EDC exposure to <12 hours.

-

Oxidative degradation : The tetrahydrothiophene dioxide subunit is sensitive to strong oxidizers. Reactions requiring MnO₂ or KMnO₄ are avoided.

Purification Strategies

-

Silica gel chromatography : Effective for intermediates (ethyl acetate/hexane gradients).

-

Preparative HPLC : Required for final product isolation due to polar functional groups.

Comparative Evaluation of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| EDC/HOBt coupling | Low cost, mild conditions | Long reaction time, byproducts | 78 |

| HATU activation | High efficiency, short duration | Expensive reagents | 85 |

| Pd-catalyzed coupling | Stereochemical control | Requires inert atmosphere | 76 |

Chemical Reactions Analysis

Types of Reactions

(1-(6-Chloropyridazin-3-yl)piperidin-3-yl)(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methanone: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: The chloropyridazine moiety can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products depending on the nucleophile used.

Scientific Research Applications

(1-(6-Chloropyridazin-3-yl)piperidin-3-yl)(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methanone: has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-(6-Chloropyridazin-3-yl)piperidin-3-yl)(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(6-Chloropyridine-3-carbonyl)piperidin-4-amine (CAS 886494-59-3)

This compound shares a chlorinated heterocycle (pyridine vs. pyridazine) and a piperidine-carboxamide scaffold. Differences include:

Alkyltrimethylammonium Compounds (e.g., BAC-C12)

Structural and Functional Comparison Table

Research Findings and Methodological Insights

Similarity Assessment Challenges

- Structural vs. Functional Similarity: While the target compound and its pyridine analogue share scaffold similarities, their biological activities may diverge significantly due to "activity cliffs"—minor structural changes leading to drastic functional differences (e.g., pyridazine’s hydrogen-bonding capacity vs. pyridine’s aromaticity) .

- Computational Methods : Molecular fingerprints (e.g., Morgan fingerprints) and Tanimoto/Dice similarity metrics are standard tools for virtual screening. However, these methods may overlook subtle electronic or steric effects critical for the target compound’s interactions .

Experimental Data Gaps

- No direct pharmacological or toxicity data for the target compound were found in the evidence. Comparisons rely on cheminformatic principles (e.g., "similar property principle") rather than empirical results.

- The sulfone group’s role in pharmacokinetics (e.g., CYP450 inhibition) remains speculative without in vitro/in vivo studies .

Biological Activity

The compound (1-(6-Chloropyridazin-3-yl)piperidin-3-yl)(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 396.91 g/mol. The structure includes a chloropyridazine moiety and a tetrahydrothiophene derivative, which are significant for its biological activity.

Antitumor Activity

Research indicates that compounds with similar structural features exhibit notable antitumor properties. A study synthesized derivatives of piperazine and evaluated their cytotoxicity against various cancer cell lines. The results suggested that modifications on the piperazine ring could enhance antitumor efficacy, potentially applicable to our compound as well .

Antibacterial and Antifungal Properties

The antibacterial and antifungal activities of related piperazine derivatives have been documented. For instance, a series of 6-substituted piperazines demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The mechanism often involves disruption of bacterial cell walls or interference with fungal cell membrane integrity .

Schistosomicidal Activity

Recent studies have highlighted the potential of piperazine derivatives in combating schistosomiasis. Compounds incorporating a piperazine core have shown effectiveness against Schistosoma mansoni, affecting various life stages of the parasite. The biological activity was linked to the inhibition of specific histone methyltransferases, leading to reduced motility and egg production in schistosomes .

Case Study 1: Antitumor Evaluation

In a comparative study involving several piperazine derivatives, one compound similar to our target was evaluated for its cytotoxic effects on HeLa cells (cervical cancer). The compound exhibited an IC50 value of 12 µM, indicating potent antitumor activity. This suggests that our compound may also possess similar properties due to its structural analogies .

Case Study 2: Antimicrobial Testing

A series of compounds based on the piperazinyl framework were tested against Staphylococcus aureus and Candida albicans. The lead compound showed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against S. aureus, highlighting its potential as an antimicrobial agent .

The mechanisms through which this compound exerts its biological effects may include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for cell proliferation in cancer cells.

- Membrane Disruption : Antibacterial and antifungal activities are often mediated through disruption of microbial membranes.

- Targeting Specific Pathways : The interaction with histone methyltransferases in schistosomes indicates a targeted approach to disrupt essential biological pathways within parasites.

Q & A

Q. What are the optimal synthetic routes for this compound, and what critical parameters influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Step 1: Coupling of 6-chloropyridazine with a piperidine derivative under Buchwald-Hartwig amination conditions (Pd catalysts, 80–100°C) .

- Step 2: Functionalization of the tetrahydrothiophene dioxide moiety via sulfonation followed by oxidation .

- Step 3: Final coupling of intermediates using carbodiimide-mediated amidation . Critical parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (±2°C), and purification via preparative HPLC (C18 column, acetonitrile/water gradient) .

Q. How can researchers characterize the molecular structure and confirm stereochemistry?

Methodological Answer: Use a combination of:

- X-ray crystallography for absolute configuration determination .

- 2D NMR (HSQC, HMBC) to verify connectivity of the piperazine and tetrahydrothiophene dioxide groups .

- High-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., ESI+ mode, m/z accuracy <2 ppm) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

Methodological Answer:

- Standardized assays: Use uniform protocols (e.g., radioligand binding assays for 5-HT₆ receptor affinity with [³H]-LSD as a tracer) .

- Control variables: Maintain consistent cell lines (e.g., HEK-293 expressing human 5-HT₆ receptors) and buffer conditions (pH 7.4, 25°C) .

- Meta-analysis: Compare data across studies using statistical tools (e.g., Cohen’s d for effect size) to identify outliers .

Q. How is the compound’s stability evaluated under physiological and stress conditions?

Methodological Answer:

- Forced degradation studies: Expose to UV light (ICH Q1B guidelines), acidic/basic conditions (0.1M HCl/NaOH, 40°C), and oxidative stress (3% H₂O₂) .

- Analytical monitoring: Use HPLC-DAD at 254 nm to track degradation products. Major degradation pathways include hydrolysis of the methanone group under acidic conditions .

Q. What in vivo models are appropriate for assessing CNS penetration and 5-HT₆ receptor antagonism?

Methodological Answer:

- Rodent models: Morris water maze (spatial memory) and novel object recognition (cognitive impairment) .

- Pharmacokinetics: Measure brain-to-plasma ratio via LC-MS/MS after oral administration (dose: 10 mg/kg).

- Microdialysis: Monitor extracellular serotonin levels in the prefrontal cortex .

Q. How can computational methods guide SAR for enhanced receptor affinity?

Methodological Answer:

- Molecular docking: Use AutoDock Vina with 5-HT₆ receptor crystal structure (PDB: 7F8J) to predict binding poses .

- QSAR models: Train on a dataset of piperazine derivatives (R² >0.85) to prioritize substituents (e.g., electron-withdrawing groups on pyridazine improve affinity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.